4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate
Overview
Description
4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a synthetic compound that has been widely used in scientific research. It is a quinoxaline derivative that has been shown to have a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is not fully understood, but it is believed to work by inhibiting various signaling pathways in cells. It has been shown to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, it has been shown to have antiviral effects by inhibiting viral replication.
Advantages and Limitations for Lab Experiments
One advantage of using 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate in lab experiments is its diverse biological activities, which make it useful for studying various cellular processes. Additionally, it is relatively easy to synthesize and purify, which makes it accessible to researchers. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to investigate its potential as a treatment for viral infections, such as COVID-19. Additionally, it could be used in combination with other drugs to enhance its antitumor or anti-inflammatory effects.
Scientific Research Applications
4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has been used extensively in scientific research due to its diverse biological activities. It has been shown to have antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antiviral effects against herpes simplex virus type 1.
properties
IUPAC Name |
(4-nitrophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-12(2)20-17-9-14(5-8-16(17)19-11)18(22)25-10-13-3-6-15(7-4-13)21(23)24/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXNCGLOTLKMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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